8-Azidonaphthalen-1-ol
Description
8-Azidonaphthalen-1-ol is a naphthalene derivative featuring an azide (-N₃) group at the 8-position and a hydroxyl (-OH) group at the 1-position. Naphthalene-based azides are commonly utilized in click chemistry and photochemical applications due to their reactivity under UV light or copper-catalyzed conditions . The hydroxyl group at the 1-position may enhance solubility in polar solvents, while the azide group enables bioorthogonal reactions, making it relevant for pharmaceutical and material science research.
Properties
CAS No. |
36519-80-9 |
|---|---|
Molecular Formula |
C10H7N3O |
Molecular Weight |
185.18 g/mol |
IUPAC Name |
8-azidonaphthalen-1-ol |
InChI |
InChI=1S/C10H7N3O/c11-13-12-8-5-1-3-7-4-2-6-9(14)10(7)8/h1-6,14H |
InChI Key |
QKOCMCGGUNAXOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N=[N+]=[N-])C(=CC=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 8-Azidonaphthalen-1-ol with structurally or functionally related compounds, including 5-Azidonaphthalene-1-sulfonyl chloride and 8-Azido-1-octanol, based on molecular properties, safety, and applications:
Key Research Findings
Reactivity and Stability
- This compound : Expected to exhibit moderate stability due to the electron-withdrawing azide group, but the hydroxyl group may increase susceptibility to oxidation.
- 5-Azidonaphthalene-1-sulfonyl Chloride : Highly reactive sulfonyl chloride group enables rapid sulfonylation of amines or alcohols, but requires careful handling due to inhalation risks .
- 8-Azido-1-octanol: Stable at -20°C, making it suitable for long-term storage in bioconjugation workflows .
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